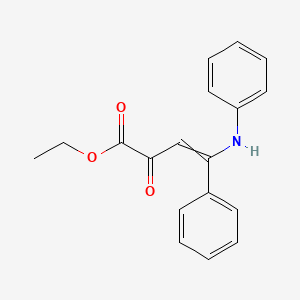![molecular formula C29H37Cl2N3 B14736594 4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) CAS No. 6310-61-8](/img/structure/B14736594.png)
4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) is a complex organic compound with the molecular formula C29H37Cl2N3. This compound is known for its unique structure, which includes two chloro-n,n-diethylaniline groups connected by a methanediyl bridge to a dimethylaminophenyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-chloro-n,n-diethylaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-(Dimethylamino)benzaldehyde+2-chloro-n,n-diethylaniline→4,4’-[4-(Dimethylamino)phenyl]methanediylbis(2-chloro-n,n-diethylaniline)
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4’-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4’-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(dimethylamino)benzophenone: Known for its use in dye production and as a photosensitizer.
4,4’-Methylenebis(N,N-dimethylaniline): Used as an intermediate in dye manufacture and as a reagent for lead determination.
Uniqueness
4,4’-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline) is unique due to its specific structural features, which confer distinct chemical and physical properties. Its chloro and dimethylamino groups provide unique reactivity patterns, making it valuable in various specialized applications.
Propiedades
Número CAS |
6310-61-8 |
|---|---|
Fórmula molecular |
C29H37Cl2N3 |
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
2-chloro-4-[[3-chloro-4-(diethylamino)phenyl]-[4-(dimethylamino)phenyl]methyl]-N,N-diethylaniline |
InChI |
InChI=1S/C29H37Cl2N3/c1-7-33(8-2)27-17-13-22(19-25(27)30)29(21-11-15-24(16-12-21)32(5)6)23-14-18-28(26(31)20-23)34(9-3)10-4/h11-20,29H,7-10H2,1-6H3 |
Clave InChI |
CFBYJORDBCFSCX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C=C3)N(CC)CC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)

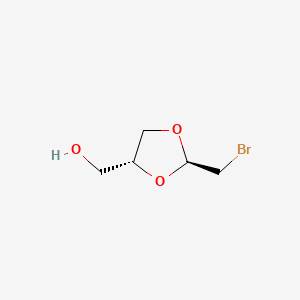
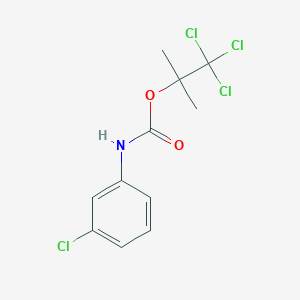

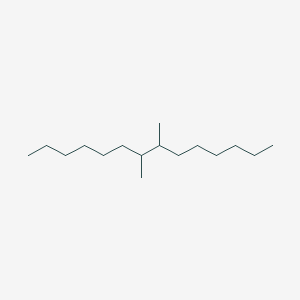
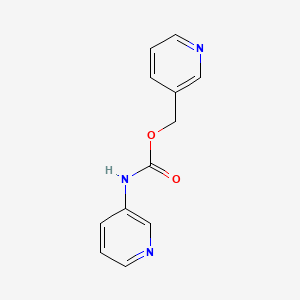


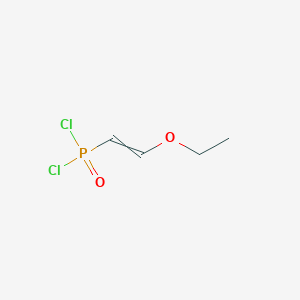
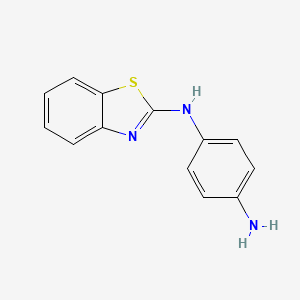
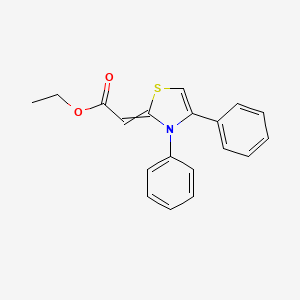
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
